molecular formula C8H19N B1465210 (2,2-Dimethylbutyl)(ethyl)amine CAS No. 1199778-16-9

(2,2-Dimethylbutyl)(ethyl)amine

Cat. No.: B1465210
CAS No.: 1199778-16-9
M. Wt: 129.24 g/mol
InChI Key: SBRBPFHRQPLPLX-UHFFFAOYSA-N
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Description

(2,2-Dimethylbutyl)(ethyl)amine is a chemical compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is commonly used in various industrial processes. This compound has gained significant attention in recent years due to its potential therapeutic and toxic effects.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2,2-Dimethylbutyl)(ethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the reaction of nitrogen nucleophiles with carbon electrophiles, followed by the removal of extraneous nitrogen substituents to give the amine product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylbutyl)(ethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: Amines can be oxidized to form nitroso compounds, nitro compounds, or amine oxides.

    Reduction: Reduction of amines can lead to the formation of primary, secondary, or tertiary amines.

    Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce nitroso or nitro derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

(2,2-Dimethylbutyl)(ethyl)amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and toxicological properties.

    Industry: Utilized in the production of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethylpropyl)(ethyl)amine
  • (2,2-Dimethylpentyl)(ethyl)amine
  • (2,2-Dimethylhexyl)(ethyl)amine

Uniqueness

(2,2-Dimethylbutyl)(ethyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-ethyl-2,2-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-5-8(3,4)7-9-6-2/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRBPFHRQPLPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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